2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in scientific research. This compound belongs to the category of spirocyclic isoquinoline derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 301.4 g/mol.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide details on its structure, synthesis, and potential applications in research . It is classified under organic compounds due to its carbon-based structure, specifically as a carboxamide due to the presence of the carboxamide functional group.
The synthesis of 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide typically involves multiple steps that may include:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be represented using various notation systems:
InChI=1S/C18H23NO3/c1-2-3-12-19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3,(H,21,22)CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)OThese representations provide insight into the compound's connectivity and stereochemistry .
The compound may undergo various chemical reactions typical for spirocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The physical properties of this compound include:
Chemical properties include:
Data regarding melting point, boiling point, and specific reactivity can vary based on purity and preparation method.
The primary applications of 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide are in medicinal chemistry and pharmacological research. It has potential uses in:
Research into this compound continues to explore its full potential within these fields.
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2